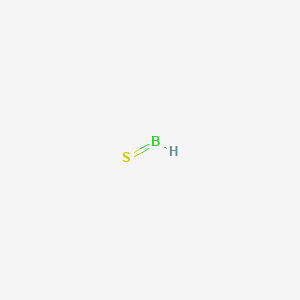

Boron hydride sulfide

Description

Structure

2D Structure

Properties

CAS No. |

14457-85-3 |

|---|---|

Molecular Formula |

BeS |

Molecular Weight |

43.89 g/mol |

IUPAC Name |

sulfanylideneborane |

InChI |

InChI=1S/BHS/c1-2/h1H |

InChI Key |

WGPDGCGYTCPFPX-UHFFFAOYSA-N |

SMILES |

B=S |

Canonical SMILES |

B=S |

Synonyms |

Boron hydride sulfide |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodologies for Boron Hydride Sulfides

Direct Synthesis Approaches for Boron-Sulfur-Hydrogen Compounds

The direct reaction of boron with sulfur-containing reagents represents a fundamental approach to forming boron-sulfur bonds. An early synthesis of boron sulfide (B99878) (B₂S₃) was achieved by Jöns Jakob Berzelius in 1824 through the direct reaction of amorphous boron with sulfur vapor. wikipedia.orgchemeurope.com Another direct method, developed by Friedrich Wöhler and Henri Etienne Sainte-Claire Deville in 1858, involves the reaction of boron with hydrogen sulfide. wikipedia.orgchemeurope.com A less direct but related early method involved reacting iron and manganese borides with hydrogen sulfide at 300°C. wikipedia.orgchemeurope.com

The reactions between metal borohydrides and elemental sulfur are highly exothermic and rapid, occurring below 200°C. rsc.orgrsc.org These reactions can release significant amounts of hydrogen gas. rsc.orgrsc.org For instance, the reaction between sodium borohydride (B1222165) (NaBH₄) and sulfur yields pure hydrogen gas without detectable levels of hydrogen sulfide (H₂S) or diborane (B8814927) (B₂H₆). rsc.orgrsc.org This reactivity makes these systems potentially useful for hydrogen generation. rsc.org

Synthesis through Reactions of Metal Borohydrides with Sulfur Reagents

The interaction of metal borohydrides with various sulfur-containing compounds provides a versatile route to boron hydride sulfides. These reactions can be conducted under different conditions, including thermal treatment and in solution, leading to a range of products.

In-situ investigations of the thermal reactions between metal borohydrides and elemental sulfur reveal highly exothermic processes, with some reactions releasing up to 700 J/g of energy. rsc.orgrsc.org These rapid reactions, which occur below 200°C, are accompanied by the swift release of substantial quantities of hydrogen gas. rsc.orgrsc.org

The specific products and reaction pathways depend on the metal cation. For example:

Sodium Borohydride (NaBH₄): The reaction with sulfur is complex and can be initiated by either solid-state or wet chemical methods. rsc.org Thermal treatment of a NaBH₄-S mixture leads to a vigorous exothermic reaction between 160-280°C, resulting in complete dehydrogenation and the formation of NaBS₃. rsc.org

Lithium Borohydride (LiBH₄): The reaction with sulfur shows the formation of Li₃BS₃. rsc.org

Potassium Borohydride (KBH₄): The reaction with sulfur is less complex than that of lithium or sodium borohydrides, leading to the direct formation of K₂B₂S₇. rsc.org

These reactions are generally not suitable for reversible hydrogen storage due to their high exothermicity. rsc.org However, the rapid and pure hydrogen release from the NaBH₄-S system is of interest for hydrogen generation applications. rsc.org

Solution-phase reactions offer an alternative to thermal methods for synthesizing boron hydride sulfides. The reaction of NaBH₄ and sulfur can be carried out in solvents like tetrahydrofuran (B95107) (THF) or diglyme (B29089) to produce NaBH₂S₃. rsc.org This compound is not observed during thermal studies without a solvent, suggesting a solvent-mediated formation mechanism. rsc.org The solubility of sulfur in THF likely facilitates the reaction. rsc.org

The synthesis of yttrium borohydride, Y(BH₄)₃, has been achieved from yttrium(III) chloride and LiBH₄ in a dimethyl sulfide borane (B79455) solution in toluene, followed by extraction with dimethyl sulfide. Similarly, lanthanum and cerium borohydrides, M(BH₄)₃ (M = La, Ce), can be synthesized via intermediate complexes with dimethyl sulfide.

Borane adducts, particularly those with sulfides, are valuable reagents in hydroboration and reduction reactions. researchgate.netcardiff.ac.uk Borane-methyl sulfide (BMS) is a commonly used, stable reagent. researchgate.net The reactivity of borane adducts with sulfides is inversely related to the complexing ability of the sulfide. nih.gov

New polymeric sulfide-borane complexes have been developed as solid, minimally odorous, and stable borane sources that are soluble in THF. researchgate.net These polymeric adducts exhibit similar reactivity to BMS in hydroboration and reduction reactions. researchgate.net

The reaction of trialkylamine boranes with hydrogen sulfide at 200°C provides a direct route to cyclic boron sulfides. acs.org The structure of the resulting ring depends on the specific trialkylamine borane used. For instance, triethylamine (B128534) borane yields a dithiaboretane, while trimethylamine (B31210) borane produces a six-membered borthiin (B1235341) ring. acs.org

Solution-Phase Synthesis Pathways for Boron Hydride Sulfides

Advanced Synthetic Protocols for Structurally Diverse Boron Hydride Sulfides

Recent advancements have focused on creating structurally diverse and functionally complex boron hydride sulfides. This includes the synthesis of perfunctionalized boron clusters, where all vertices of a polyhedral borane core are functionalized. acs.org Microwave-assisted methods have been developed to accelerate the synthesis of these complex structures. acs.org

Stable compounds featuring a boron-sulfur double bond (B=S) have been prepared through a sequence involving the insertion of sulfur into a B-H bond followed by hydrogen migration. researchgate.net These thioboranes are stabilized by sterically demanding and electronically donating ligands. researchgate.net

Chemo- and Regioselective Synthesis of Boron-Stereogenic Compounds Incorporating Sulfur and Hydrogen

The development of methods for the enantioselective synthesis of boron-stereogenic compounds, where the boron atom is the stereocenter, is a challenging but growing area of research. nih.govresearchgate.netrsc.org These methods are crucial for accessing optically active organoboron compounds with potential applications in materials science and as chiral ligands. researchgate.net

A significant breakthrough has been the copper-catalyzed enantioselective desymmetric B–H bond insertion reaction of 2-arylpyridine-boranes with diazo compounds. nih.gov This method allows for the construction of boron-stereogenic compounds with high enantioselectivity. nih.gov While this specific example does not directly incorporate sulfur into the final stereogenic center, the principles of creating boron-stereogenic centers can be extended to sulfur-containing systems.

The synthesis of branched allylic sulfones has been achieved through a boron-catalyzed, highly regioselective hydrosulfonylation of 1,3-dienes with sulfinic acid, demonstrating the utility of boron catalysis in forming C-S bonds with high selectivity. researchgate.net

Iii. Advanced Spectroscopic and Structural Characterization of Boron Hydride Sulfides

Nuclear Magnetic Resonance (NMR) Spectroscopy for B, H, and S Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of boron hydride sulfides in solution. Due to the presence of NMR-active nuclei like ¹¹B, ¹H, and ³³S, this method provides detailed information about the chemical environment, connectivity, and dynamic behavior of atoms within a molecule.

¹¹B NMR Spectroscopy: The ¹¹B nucleus (spin I = 3/2, ~80.1% natural abundance) is highly amenable to NMR studies and offers a wide chemical shift range, making it exceptionally sensitive to the coordination number and electronic environment of the boron atoms. nih.govacs.org In borane-sulfide adducts, the coordination of a sulfur atom to a borane (B79455) (BH₃) moiety results in a significant upfield shift compared to the free borane, which typically exists as a dimer (B₂H₆). sdsu.edu For instance, the ¹¹B NMR spectra of borane-ether sulfide (B99878) adducts exhibit a single quartet in the range of -20 to -26 ppm, which is indicative of borane coordination to the sulfur atom. google.com The multiplicity of the signal, arising from coupling to terminal hydrogen atoms (¹J-BH), provides direct evidence of the number of hydrogens attached to the boron center. sdsu.edu Computational studies using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) approach have shown excellent agreement with experimental ¹¹B chemical shifts, aiding in the structural elucidation of complex boron-hydrogen compounds. nih.govacs.org

¹H NMR Spectroscopy: ¹H NMR provides complementary information, detailing the environments of the hydrogen atoms, including terminal hydrides (B-H), bridging hydrides (B-H-B), and protons on organic substituents, if present. The chemical shifts and coupling constants in ¹H NMR can help differentiate between various isomers and conformers. nih.govchemicalbook.com

³³S NMR Spectroscopy: While potentially informative, ³³S NMR is challenging due to the low natural abundance of the ³³S isotope (0.75%) and its quadrupole moment, which leads to broad signals. Consequently, it is less routinely applied for the characterization of these compounds compared to ¹¹B and ¹H NMR.

| Compound/Species | Nucleus | Chemical Shift (δ, ppm) | Solvent/Reference | Key Features |

|---|---|---|---|---|

| Borane-diisoamyl sulfide | ¹¹B | -20 to -26 | THF / BF₃·OEt₂ | Quartet, indicates BH₃ coordinated to sulfur. google.com |

| Borane-methyl sulfide complex (BH₃-SMe₂) | ¹¹B | -20.1 | CDCl₃ / BF₃·OEt₂ | Indicates a four-coordinate boron center. sdsu.edu |

| (C₂H₅)₂S·BH₃ | ¹¹B | -19.4 | Neat | Characteristic of a borane-sulfide adduct. google.com |

| [1-(HS)-nido-B₁₀H₁₃] | ¹H | -2.20 (thiol SH) | CDCl₃ / TMS | The chemical shift of the thiol proton is sensitive to the electronic environment. nih.gov |

| Tridecahydrodecaborate(1-) ion (B₁₀H₁₃⁻) | ¹¹B | -2.0, -6.8, 5.0, 35.4 | Acetonitrile | Complex spectrum with four doublets of relative intensity 2:1:5:2. purdue.edu |

Vibrational Spectroscopy: Infrared (IR) Absorption and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of boron hydride sulfides. These methods are powerful for identifying characteristic functional groups and providing insight into molecular symmetry and bond strengths.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. Key vibrational bands for boron hydride sulfides include:

B-H Stretching: Terminal B-H stretching vibrations typically appear in the region of 2400-2600 cm⁻¹. The exact position can indicate changes in the boron coordination environment. rsc.org

B-H Bending: B-H bending modes are found at lower frequencies.

B-S Stretching: Vibrations associated with the boron-sulfur bond are observed in the fingerprint region of the spectrum, often below 1000 cm⁻¹.

Bridging B-H-B Stretching: These modes, if present, appear at lower frequencies than terminal B-H stretches, typically between 1600 and 1900 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying B-S and B-B skeletal modes. For instance, new boron-rich sulfides like B₆S and B₁₂S have been characterized using Raman spectroscopy, with the observed bands assigned to theoretical phonon modes. researchgate.net

| Compound/System | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference |

|---|---|---|---|---|

| Reaction products of NaBH₄ + S | B-H stretch | ~2300-2400 | FTIR | Shifted to higher wavenumber compared to pure NaBH₄, indicating a new B-H bonding environment. rsc.org |

| (BN(C₂H₅)₂S)₃ | Multiple absorptions | 780-1715 | IR (Nujol mull) | Complex spectrum characteristic of the B-N-S ring structure. acs.org |

| B₆S | Raman active modes | Multiple bands up to ~1100 | Raman | Experimental Raman bands were attributed to theoretically calculated phonon modes. |

| B₁₂S | Raman active modes | Multiple bands | Raman | Used to confirm the crystal structure belongs to rhombohedral symmetry. researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. ajchem-b.com For boron hydride sulfides, both the Boron K-edge and Sulfur K-edge can be probed to build a comprehensive picture of the bonding environment.

Boron K-edge XAS: The B K-edge spectrum (around 185-200 eV) arises from the excitation of a boron 1s electron to unoccupied p-states. scispace.comarxiv.org The energy and features of the absorption edge (X-ray Absorption Near-Edge Structure, XANES) are sensitive to the oxidation state, coordination number, and symmetry of the boron atom. ajchem-b.com For example, a prominent pre-edge peak observed in the B K-edge XAS of some boron-containing complexes is assigned to B 1s → M–B σ* transitions, providing direct evidence of metal-boron bonding. acs.org

Sulfur K-edge XAS: The S K-edge (around 2470 eV) probes the excitation of a sulfur 1s electron. The position of the absorption edge is strongly correlated with the oxidation state of the sulfur atom, shifting to higher energy with increasing oxidation state. researchgate.net This allows for the clear differentiation between sulfides (S²⁻), disulfides, sulfoxides, and sulfates. pnas.org The XANES region also contains rich structural information related to the chemical environment of the sulfur atom. nih.govnih.gov This technique is a major advantage for studying sulfur in complex samples where signals from other functional groups might overlap in IR spectroscopy. nih.gov

| Edge | Compound Type | Approximate Energy (eV) | Interpretation | Reference |

|---|---|---|---|---|

| Boron K-edge | MgB₂ | ~186.4 (pre-peak) | Signals a narrow energy region with empty boron p states near the Fermi level. scispace.comresearchgate.net | |

| Boron K-edge | Ni(C₂B₉H₁₁)₂ | 188.1 (pre-edge) | Assigned to transitions associated with Ni–B bonds. acs.org | |

| Sulfur K-edge | Sulfate (B86663) (S⁶⁺) | ~2482 | Sharp edge-peak characteristic of the high oxidation state. researchgate.net | |

| Sulfur K-edge | Thiol/Disulfide | Varies | Can distinguish between thiol and disulfide sulfur, which is difficult with other techniques. pnas.org |

Photoelectron Spectroscopy (XPS) for Surface and Bulk Elemental Speciation

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine elemental composition and the chemical state of elements within a material. carleton.edu It analyzes the kinetic energy of photoelectrons ejected from the top ~10 nm of a sample surface upon irradiation with X-rays. rsc.org

In the context of boron hydride sulfides, XPS is used to:

Identify Elements: Survey scans reveal the presence of boron, sulfur, carbon, and other elements on the surface.

Determine Chemical States: High-resolution scans of the B 1s and S 2p core levels show chemical shifts in binding energy that are indicative of the local bonding environment and oxidation state. carleton.edu For example, the S 2p binding energy can distinguish between a metal-thiolate bond and an unreacted thiol (S-H).

Quantify Surface Composition: The peak areas can be used to determine the relative atomic concentrations of the elements on the surface.

A study of decaborane (B607025) thiol compounds self-assembled on gold and silver surfaces demonstrated that variations in the measured sulfur binding energies (as thiolates) correlated with the calculated atomic charges on the sulfur and associated boron atoms. nih.gov This highlights the power of XPS in linking experimental data to theoretical models of chemical bonding. nih.gov

| Element (Core Level) | Compound/Environment | Binding Energy (eV) | Significance | Reference |

|---|---|---|---|---|

| B 1s | General Boron Hydrides & Derivatives | ~186 - 192 | Binding energy is sensitive to the chemical environment and substituents. researchgate.net | |

| S 2p | Decaborane thiols on Au/Ag | Varies | Binding energy of the thiolate sulfur correlates with the calculated atomic charge on the boron vertex. nih.gov |

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopic Probing

Ultraviolet-Visible (UV-Vis) absorption and Photoluminescence (PL) emission spectroscopies are used to investigate the electronic transitions in molecules. These techniques are particularly valuable for characterizing the photophysical properties of boron hydride clusters, some of which exhibit innate fluorescence. escholarship.org

UV-Vis Spectroscopy: This technique measures the absorption of UV or visible light as electrons are promoted from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure. For boron hydride clusters, the absorption bands are related to HOMO-LUMO transitions, which can be delocalized over the cluster framework. researchgate.net

Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the light emitted from a sample after it has absorbed photons. For fluorescent boron hydride clusters like anti-B₁₈H₂₂, studies have shown that they can be highly efficient blue emitters. mdpi.comresearchgate.net The emission properties, including the wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment (e.g., solvent). researchgate.netmdpi.com While detailed PL studies on simple boron hydride sulfides are less common, the principles are directly applicable. Substitution of hydrogen atoms with sulfur-containing functional groups would be expected to tune the photophysical properties by altering the energies of the molecular orbitals. researchgate.netdntb.gov.ua

| Compound | Technique | λ (nm) | Solvent | Observation | Reference |

|---|---|---|---|---|---|

| anti-B₁₈H₂₂ | PL Emission | ~405 | Toluene | Highly luminescent with a quantum yield approaching unity. researchgate.netmdpi.com | |

| 3,3′,4,4′-Et₄-anti-B₁₈H₁₈ | PL Emission | ~415 | Toluene | Exhibits a high quantum yield (0.95), with ethyl substituents altering solvate-solvent interactions. mdpi.com | |

| anti-B₁₈H₂₂ | UV-Vis Absorption | ~340 (λexc) | Various | Absorption leads to a HOMO → LUMO transition where charge is temporarily separated, leading to efficient fluorescence. researchgate.net |

Mass Spectrometric Analysis for Molecular Weight and Fragment Identification

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns. borates.today

Several ionization methods are employed for boron hydride sulfides:

Electron Ionization (EI): This high-energy method causes extensive fragmentation, creating a characteristic pattern that can serve as a molecular fingerprint. chromatographyonline.comcardiff.ac.uk

Chemical Ionization (CI): A softer ionization technique that typically produces a strong signal for the protonated molecule [M+H]⁺, making it ideal for determining molecular weight. osti.govacs.orgnih.gov

Electrospray Ionization (ESI): A very soft technique suitable for analyzing less volatile or thermally fragile compounds from solution. researchgate.netnih.gov

A key feature in the mass spectra of boron compounds is the distinctive isotopic pattern arising from the two stable isotopes of boron, ¹⁰B (~19.9%) and ¹¹B (~80.1%). borates.today This pattern allows for the unambiguous identification of boron-containing fragments and provides a direct count of the number of boron atoms in an ion. acs.org Molecular beam mass spectrometry has been used to identify reactive intermediates like BH₃ in the gas phase. researchgate.net

| Compound/Class | Ionization Method | Key Ion(s) / Observation | Significance | Reference |

|---|---|---|---|---|

| (BN(CH₃)₂S)₃ | EI | m/z = 261 (M⁺) | Confirmed the trimeric nature of the compound. The isotopic pattern for three boron atoms was observed. acs.org | |

| Boron Hydrides | CI (Methane) | [M-H]⁺, [M+H]⁺, [M+CH₅]⁺ | CI provides molecular weight information with less fragmentation than EI. acs.org | |

| Boronic Compounds | EI | Monitors specific fragments (e.g., m/z 69.1, 239.2) for sensitive detection. chromatographyonline.com | Fragmentation is reproducible and useful for quantitative analysis in complex matrices. chromatographyonline.com | |

| General Boron Compounds | ESI | [M+Na]⁺, [M+K]⁺ | ESI is a soft method chosen for analyzing organic boron compounds. researchgate.net |

Diffraction-Based Structural Elucidation Techniques

Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. When a suitable single crystal can be grown, XRD analysis yields a detailed three-dimensional map of electron density, from which the positions of all non-hydrogen atoms can be determined with high precision. The structures of numerous borane derivatives, including those with intramolecular base stabilization and various chelate rings, have been determined this way. acs.org The solid-state structure of [1-(HS)-nido-B₁₀H₁₃] was characterized by single-crystal XRD, revealing intermolecular hydrogen bonding. nih.gov

Powder X-ray Diffraction (PXD): PXD is used when single crystals are not available or for analyzing bulk polycrystalline materials. It provides information about the crystal system, lattice parameters, and phase purity. The structures of new boron-rich sulfides like B₆S and B₁₂S, synthesized under high-pressure conditions, were confirmed by Rietveld refinement of synchrotron powder diffraction data. researchgate.net The layered polymeric structure of B₂S₃ is notably different from the 3D structure of B₂O₃. wikipedia.org High-pressure synthesis has also yielded new crystalline polymorphs of B₂S₃ with complex structures determined by diffraction methods. researchgate.net

| Compound | Formula | Crystal System | Space Group | Key Structural Feature(s) | Reference |

|---|---|---|---|---|---|

| Cesium metathioborate | Cs₂B₂S₄ | Tetragonal | I4₁/acd | Contains isolated [B₂S₄]²⁻ anions with four-membered B₂S₂ rings. researchgate.net | |

| Boron Sulfide | B₂S₃ | Trigonal | R-3c | Layered structure of B₃S₃ and B₂S₂ rings. wikipedia.orgmaterialsproject.org | |

| High-Pressure Boron Sulfide | B₂S₃-III | Tetragonal | I4₁/a | Complex structure of macrotetrahedra built from BS₄ units. researchgate.net | |

| Orthorhombic Boron Sulfide | B₆S | Orthorhombic | Pmna | New boron-rich phase discovered via high-pressure synthesis. |

X-ray Crystallography of this compound Compounds

Single-crystal X-ray diffraction is a powerful and definitive experimental science for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. This technique has been instrumental in characterizing novel this compound derivatives, providing unambiguous evidence of their connectivity and bonding. researchgate.net

A significant breakthrough in this area was the characterization of a stable cationic complex featuring a three-coordinate boron atom with a boron-sulfur double bond. researchgate.net The synthesis involved the reaction of a boronium dihydride cation, (1,2-(L(Mes)N)2-C2H4)BH2[OTs], with elemental sulfur. researchgate.net The resulting thioxoborane salt, (1,2-(L(Mes)N)2-C2H4)BS[OTs], was fully characterized by single-crystal X-ray diffraction, which confirmed the presence of the B=S double bond. researchgate.net This structural elucidation was supported by theoretical DFT calculations, highlighting the synergy between experimental and computational methods. researchgate.net

While the full crystallographic information for the aforementioned thioxoborane is detailed in the primary literature, the structural data for related boron-sulfur-hydride clusters, such as the arachno-dicarbathiaborane anion, [1,6,7-C2SB8H11], further illustrates the type of detailed information obtainable from X-ray diffraction studies. researchgate.net

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|

| arachno-2-CH3-2,3-S2B9H10 (precursor to anion) | C3H13B9S2 | Monoclinic | P2(1)/c | 7.733(1) | 10.043(3) | 13.630(2) | 101.84(1) | 1036.0(6) | 4 |

Electron Diffraction and Microscopy for Nanoscale Structural Characterization

While X-ray crystallography is ideal for single crystals, electron diffraction and microscopy are essential for characterizing gas-phase molecules and nanoscale materials.

Gas-Phase Electron Diffraction (GED) is a crucial technique for determining the molecular structures of volatile compounds, free from the influence of crystal packing forces. rsc.orgavcr.cz This method is particularly valuable for boron hydrides because the low electron scattering power of boron atoms enhances the relative scattering contribution of hydrogen atoms, aiding in their positional determination. avcr.cz GED studies on related chalcogen-boron ring systems, such as 1,4-B4S2(NMe2)4, have revealed detailed geometric parameters, including the puckering of the B-S ring, which differs from its solid-state structure. rsc.org

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of material morphology at the nanoscale. These techniques are vital for understanding the structure of boron-sulfur nanomaterials. For instance, SEM and TEM have been used to analyze the morphology of boron and sulfur-incorporated reduced graphene oxide (B/S-rGO), a material synthesized hydrothermally. tandfonline.com Similarly, the synthesis of novel boron-based nanostructures, such as nanowires and nanoplatelets, through methods involving hydrogen sulfide gas has been characterized using TEM and SEM. scispace.comnjit.edu

Furthermore, nanodiffraction, a technique performed within a TEM, was used to analyze boron nanoribbons synthesized via the pyrolysis of diborane (B8814927) (B2H6). acs.org This analysis revealed that the nanoribbons were single crystals of α-tetragonal boron, demonstrating the power of electron-based methods to determine crystallinity at the nanoscale. acs.org

| Technique | Analyte Type | Key Findings | Reference |

|---|---|---|---|

| Gas-Phase Electron Diffraction (GED) | Volatile Molecules | Determination of molecular geometry (bond lengths/angles) in a non-crystalline state. | rsc.org |

| Scanning Electron Microscopy (SEM) | Nanomaterials | Analysis of surface morphology and elemental composition. | tandfonline.comnjit.edu |

| Transmission Electron Microscopy (TEM) | Nanomaterials | Visualization of nanoscale morphology (e.g., nanowires, nanoplatelets). | tandfonline.comnjit.edu |

| Nanodiffraction (in TEM) | Nanostructures | Confirmation of single-crystal nature of boron nanoribbons. | acs.org |

Iv. Computational and Theoretical Insights into Boron Hydride Sulfide Chemistry

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of boron hydride sulfide (B99878) systems. These computational approaches allow for the prediction of molecular structures, stabilities, and spectroscopic properties, often with a high degree of accuracy.

Density Functional Theory (DFT) Applications to Boron Hydride Sulfide Systems

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of boron-containing compounds, including those with sulfur and hydrogen. mdpi.com DFT methods are particularly well-suited for investigating the structural, electronic, and vibrational properties of these systems. aip.orgresearchgate.net For instance, systematic computational studies on ternary B₃S₂H₃⁰/⁻/²⁻ clusters have utilized DFT to identify their global-minimum structures. rsc.org These calculations revealed that the C₂v B₃S₂H₃⁻ and C₂v B₃S₂H₃ species are perfectly planar, featuring a five-membered B₃S₂ ring. rsc.org

DFT calculations have also been instrumental in understanding the potential of boron sulfide materials for applications such as hydrogen storage. aip.orgresearchgate.net Studies on the 2H boron sulfide (2H-BS) monolayer have shown that while the pristine material has a weak binding affinity for H₂ molecules, functionalization with alkali metals can significantly enhance this interaction. aip.orgresearchgate.net Bader charge analysis, a method often used in conjunction with DFT, has confirmed significant charge transfer from the metal to the BS monolayer, which is crucial for the enhanced hydrogen binding. aip.orgresearchgate.net

Furthermore, DFT has been employed to explore the rules governing the structures and relative stabilities of larger boron hydride clusters, including those containing heteroatoms like sulfur. By calculating the relative energies of different isomers, researchers can predict which structures are thermodynamically favored. For example, in studies of thia(carba)boranes, DFT calculations have been used to determine the most stable isomers based on the positions of the heteroatoms.

| System | DFT Functional/Method | Key Findings | Reference |

|---|---|---|---|

| B₃S₂H₃⁰/⁻/²⁻ | B3LYP | Identified planar, ring-like global minima for B₃S₂H₃⁻ and B₃S₂H₃. | rsc.org |

| 2H-BS monolayer | Spin-polarized DFT with van der Waals correction | Pristine monolayer is a semiconductor; alkali metal functionalization enhances H₂ storage capacity. | aip.orgresearchgate.net |

| 11-vertex nido- and 12-vertex closo-carboranes and heteroboranes | Not specified | Reproduced relative stabilities and explored rules governing structures. | |

| Boron-doped graphene | Not specified | Investigated the influence of boron concentration and oxidation on properties for sodium and aluminum storage. | mdpi.com |

Post-Hartree-Fock Methods for High-Accuracy Predictions

While DFT is a powerful tool, post-Hartree-Fock methods are often employed to achieve even higher accuracy in predicting the electronic structure and energetics of molecules. wikipedia.orgnumberanalytics.com These methods explicitly account for electron correlation, which is the interaction between electrons that is only approximated in Hartree-Fock and many DFT approaches. wikipedia.orgnumberanalytics.com

One of the most widely used post-Hartree-Fock methods is the coupled-cluster (CC) theory, particularly the CCSD(T) level, which includes single, double, and a perturbative treatment of triple excitations. catalysis.blog This "gold standard" of computational chemistry provides highly accurate results, especially for systems where electron correlation is significant. catalysis.blog In the study of B₃S₂H₃ clusters, for example, CCSD(T) calculations were used to refine the energies of the structures identified by DFT. rsc.org

Other post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2, MP3, MP4) and Configuration Interaction (CI). wikipedia.orgststephens.net.in These methods offer a balance between computational cost and accuracy, with the level of theory chosen based on the specific requirements of the study. For instance, MP2 calculations have been used to investigate the structures and vibrational spectra of complexes between boron trifluoride and hydrogen sulfide. scispace.com

| System | Method | Property Investigated | Reference |

|---|---|---|---|

| B₃S₂H₃⁻/⁰ | CCSD(T) | Electronic structure and relative energies of isomers. | rsc.org |

| BF₃-H₂S complex | MP2 | Structures, interaction energies, and vibrational spectra. | scispace.com |

| XBS⁺ (X=H, F, Cl) | CCSD(T) | Geometries, vibrational frequencies, and energetic properties. | aip.org |

Ab Initio Approaches to Boron-Sulfur-Hydrogen Bonding

The term "ab initio" refers to computational methods that are based on first principles, without the use of empirical parameters. dtic.mil Both Hartree-Fock and post-Hartree-Fock methods fall under this category. Ab initio studies have provided profound insights into the nature of chemical bonding in boron-sulfur-hydrogen systems.

High-level ab initio calculations at the CCSD(T) level have been performed on species like HBS⁺, FBS⁺, and ClBS⁺ to characterize their structure, bonding, and vibrational spectra. aip.org Natural Bond Orbital (NBO) analysis, an ab initio technique, has been used to show that the BS bond in HBS is a double bond, while in HBS⁺ it is a triple bond. aip.org

Ab initio calculations have also been crucial in understanding the interactions between boron compounds and other molecules. For example, studies on the complexes of boron trifluoride with water and hydrogen sulfide have used ab initio methods to determine their structures and interaction energies. scispace.com These calculations help to elucidate the nature of the Lewis acid-base interactions in these systems.

Analysis of Chemical Bonding and Delocalization in Boron Hydride Sulfides

The chemical bonding in boron hydride sulfides is often complex and cannot be described by simple Lewis structures. Computational methods provide the tools to analyze these bonding patterns in detail, revealing concepts like multi-center bonding and electron delocalization.

Multi-center Bonding Models (e.g., 3c-2e bonds) in Boron-Hydrogen-Sulfur Frameworks

Boron hydrides are famous for their electron-deficient nature, which leads to the formation of multi-center bonds, most notably the three-center two-electron (3c-2e) bond. aps.orgfiveable.me In these bonds, three atoms are held together by only two electrons. This concept is essential for understanding the structures of many boranes and their derivatives, including those containing sulfur. rsc.orgaau.dk

Theoretical studies have predicted the existence of stable solid boron hydride structures featuring 3c-2e B-H bonds. aps.org For example, a layered structure denoted as B₂H₂ has been proposed, consisting of a graphene-like hexagonal boron network with bridging hydrogen atoms forming 3c-2e bonds. aps.org The stability of such structures is confirmed by phonon dispersion calculations, which show no imaginary frequencies. aps.org The introduction of sulfur into these frameworks can further modify the electronic structure and bonding.

In larger boron hydride clusters, the number and type of multi-center bonds are indicative of their stability. rsc.org Decaborane(14), for instance, owes its exceptional stability to the presence of nine multi-center bonds. rsc.org The incorporation of sulfur atoms into these clusters can lead to the formation of new types of multi-center bonds involving boron, hydrogen, and sulfur, further diversifying the chemistry of these compounds.

Topological Analysis of Electron Density (e.g., ELF)

The topological analysis of the electron density provides a rigorous way to define and characterize chemical bonds. gla.ac.uk One of the most powerful tools for this purpose is the Electron Localization Function (ELF). researchgate.netcdnsciencepub.com ELF analysis partitions the molecular space into regions, or basins, that correspond to atomic cores, lone pairs, and chemical bonds. The population of these basins provides a quantitative measure of the number of electrons involved in a particular chemical feature.

In the context of boron-sulfur compounds, ELF analysis can be used to characterize the nature of the B-S bond. For example, a request for a PDF on the nature of boron-sulfur multiple bonds suggests that ELF analysis has been used to distinguish between single, double, and triple B-S bonds based on the population of the corresponding basins. researchgate.net

Topological analysis of the electron density has also been applied to study the bonding in BH₄⁺, BH₄, and BH₄⁻, revealing the presence of B-H bonds, H-H bonds, and even atom-molecular bonds in the charged species. pku.edu.cn This type of analysis provides a detailed picture of the bonding that goes beyond simple orbital descriptions.

Aromaticity and Anti-aromaticity in Boron-Sulfur Hydride Rings and Clusters

The concepts of aromaticity and anti-aromaticity, originally developed for cyclic organic hydrocarbons, have been extended to inorganic systems, including boron hydride clusters. Computational studies have been pivotal in understanding the electronic structure and stability of these molecules. Theoretical evidence shows that small, planar boron clusters exhibit aromatic and anti-aromatic behavior analogous to hydrocarbons, following Hückel's rules. Aromatic boron clusters tend to have more circular structures, while anti-aromatic ones are often elongated.

The introduction of a heteroatom like sulfur into a boron hydride framework is expected to significantly modulate these properties. In heteroatom-doped π-conjugated systems, the difference in electronegativity between boron, sulfur, and hydrogen atoms can lead to unique electronic structures and intermolecular interactions not seen in all-carbon or all-boron analogues.

For three-dimensional clusters, the concept of 3D aromaticity is crucial. Aromatic closo-boron hydrides, such as [B₁₂H₁₂]²⁻, are known for their exceptional stability, which is attributed to their unique electronic structure. Computational studies demonstrate that these 3D boron clusters can maintain their aromatic character even with changes to their electronic count, a phenomenon described as "persistent" aromaticity. Theoretical investigations into boron-sulfur hydride clusters would apply similar computational tools, such as calculating topological resonance energy (TRE) and nucleus-independent chemical shift (NICS), to quantify their degree of aromaticity or anti-aromaticity. The electron-donating or -withdrawing nature of the sulfide group would influence the delocalized π and σ systems, potentially stabilizing or destabilizing the cluster and dictating its geometry and reactivity.

Reaction Mechanism Modeling and Prediction

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of hydride transfer reactions involving boron compounds. These studies map potential energy surfaces to identify transition states and calculate activation energy barriers, providing deep insight into reaction pathways.

For example, in studies of related metallaborane systems, the mechanism of hydride migration from a borohydride (B1222165) unit to a transition metal center has been modeled computationally. These investigations revealed a low energy barrier for the hydride transfer between boron and an iridium center (ΔG₂₉₈ = 10.3 kcal mol⁻¹) and showed only a small energy difference between the borohydride and the resulting metal-hydride species (3.4 kcal mol⁻¹).

In another computationally studied system, the hydride transfer from a Subphthalocyaninato Boron(III) Hydride was explored. Initial hypotheses suggested a four-member transition state (4mTS), but DFT calculations revealed that all attempts to optimize this structure led to a more stable three-member transition state (3mTS). This 3mTS, corresponding to the direct hydride exchange between boron and a carbon atom, was found to be the responsible pathway, with a calculated energy barrier of 30.9 kJ mol⁻¹. The hypothetical 4mTS was found to be significantly less stable, by approximately 100 kJ mol⁻¹. Similar computational strategies are applied to this compound chemistry to predict the feasibility and kinetics of hydride donation, a key aspect of their potential reactivity. The variation of substituents on the boron atom allows for the fine-tuning of the B-H bond's reactivity and reduction power.

Thermochemical data, such as heats of formation (ΔHf°), enthalpies, and free energies, are critical for understanding the stability and reaction pathways of boron hydride sulfides. High-level ab initio molecular orbital theories are employed to calculate this data with high accuracy.

Studies on analogous boron-nitrogen hydride (BxNxHy) compounds provide a blueprint for the methods used. Computational methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) with a complete basis set (CBS) extrapolation provide benchmark values. More cost-effective methods like G3MP2, G3B3, and DFT (e.g., B3LYP functional) are also used, and their accuracy is often compared against CCSD(T)/CBS results.

For instance, in the B-N-H system, it was found that dehydrocoupling and dehydrogenation reactions are generally highly exothermic and exergonic due to the release of H₂(g). The calculated heats of formation for key intermediates and products allow for the prediction of the thermodynamic favorability of various reaction steps. The table below, adapted from studies on B-N-H compounds, illustrates the type of thermochemical data generated, which would be essential for mapping the formation of boron hydride sulfides.

| Compound | Computational Method | Calculated Heat of Formation (ΔHf° at 298 K, kcal/mol) |

|---|---|---|

| c-B₃N₃H₁₂ | CCSD(T)/CBS | -95.5 |

| c-B₃N₃H₆ (Borazine) | CCSD(T)/CBS | -115.5 |

| B₃H₈⁻ | CCSD(T)/CBS | -23.1 ± 1.0 |

| B₅H₉ | CCSD(T)/CBS | 24.1 ± 1.5 |

| B₁₂H₁₂²⁻ | G3 | -86.3 ± 3.0 |

This table presents calculated heats of formation for various boron-nitrogen hydride and boron hydride species as examples of thermochemical data derived from high-level computations. Such data is vital for assessing reaction pathways. Data sourced from.

These computational approaches are directly transferable to the B-S-H system to predict the stability of potential intermediates like H₂BSH and cyclic or cluster compounds, and to evaluate the thermodynamics of their formation and decomposition pathways.

Computational Elucidation of Hydride Transfer Mechanisms

Prediction and Design of Novel this compound Structures

The successful synthesis of graphene has spurred immense theoretical and experimental interest in other two-dimensional (2D) materials. Computational methods, primarily DFT, are at the forefront of predicting and characterizing novel 2D structures before their experimental realization. Theoretical predictions have indicated that boron can form stable 2D phases, including borophene, boron hydride, and boron sulfide.

DFT calculations are used to explore the properties of these materials:

Stability: The dynamic stability of a predicted 2D structure is confirmed by calculating its phonon dispersion curve; the absence of imaginary frequencies indicates that the structure is a true minimum on the potential energy surface and thus dynamically stable.

Electronic Properties: Calculations can determine the electronic band structure, identifying a material as metallic, semi-metallic, or semiconducting, and can calculate the bandgap. For example, a pristine 2D boron sulfide (BS) monolayer was predicted to be a semiconductor with an indirect bandgap of 2.83 eV. Borophene hydride is also predicted to be a semiconductor.

Mechanical Properties: The stiffness and strength of 2D materials can be computed, providing insight into their robustness for potential applications.

The theoretical exploration of a 2D this compound material would involve combining these elements. Scientists would use global minimum search algorithms coupled with DFT to predict stable atomic arrangements of B, S, and H atoms in a 2D plane. Subsequent calculations would reveal the material's electronic, mechanical, and thermal properties, guiding experimental efforts toward synthesizing these novel materials for applications in nanoelectronics or catalysis.

| Predicted 2D Material | Computational Method | Key Predicted Properties | Reference |

|---|---|---|---|

| Boron Sulfide (BS) Monolayer | DFT | Dynamically stable; semiconductor with 2.83 eV indirect bandgap; high tensile strength. | |

| Boron Hydride (BH) Sheets | DFT | Four stable structures predicted (C2/m, Pbcm, Cmmm, Pmmn); all dynamically stable. | |

| Borophene Hydride | DFT | Graphene-like honeycomb lattice; stiff material with high thermal conductivity; semiconductor. |

This table summarizes key findings from theoretical explorations of 2D boron-based materials, which inform the potential properties of a hypothetical 2D this compound.

The study of analogous systems is fundamental to predicting the features of new materials. In the context of boron hydride sulfides, the vast chemistry of other boron-heteroatom hydrides (where the heteroatom can be N, P, O, etc.) provides critical insights into structure-property relationships.

Boron hydrides themselves are considered progenitorial models for cluster chemistry. The relationships between skeletal electron count and the geometry of closo, nido, and arachno clusters are well-established and apply broadly to boranes, heteroboranes, and their metal derivatives. By substituting a BH unit with an isoelectronic SH⁺ unit or other sulfur-containing fragments, chemists can predict the geometry of the resulting boron-sulfur hydride cluster.

The incorporation of heteroatoms with different electronegativities, such as in heteroatom–boron–heteroatom motifs (e.g., N-B-N, O-B-O), has a profound impact on the electronic and photofunctional properties of π-conjugated systems. A similar X-B-X structure involving sulfur (e.g., S-B-S) would be expected to exhibit unique properties due to the specific electronegativity and bonding characteristics of sulfur. Computational studies on these analogous systems help build a library of structure-property relationships that can be used to design novel this compound molecules

V. Reaction Dynamics and Transformative Chemistry of Boron Hydride Sulfides

Reductive Reactivity of Boron Hydride Sulfide (B99878) Reagents in Organic Synthesis

Boron hydride sulfide derivatives, particularly borane-dimethyl sulfide (BMS), are versatile and selective reducing agents in organic chemistry. organicchemistrydata.orgorgsyn.org The presence of the sulfur atom modulates the reactivity of the borane (B79455), making it a valuable tool for various reductive transformations.

The reduction of carbonyl compounds, such as aldehydes and ketones, by boron hydride sulfides proceeds through a hydride shift mechanism. The initial step involves the coordination of the lone pair of electrons on the carbonyl oxygen to the electron-deficient boron atom of the borane-dimethyl sulfide complex. rsc.org This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack. Subsequently, a hydride ion (H⁻) is transferred from the boron to the electrophilic carbonyl carbon. youtube.comlibretexts.org This transfer, known as a hydride shift, is the key step in the reduction process. The resulting alkoxyborane intermediate can then be hydrolyzed to yield the corresponding alcohol. rsc.orglibretexts.org

The mechanism can be summarized in the following steps:

Coordination: The carbonyl oxygen acts as a Lewis base, donating an electron pair to the Lewis acidic boron atom of the BH₃·SMe₂ complex, forming a C=O⋯BH₃ intermediate. rsc.org

Hydride Transfer: An intramolecular hydride shift occurs from the boron atom to the carbonyl carbon. youtube.com This is generally the rate-determining step.

Intermediate Formation: An alkoxyborane intermediate is formed. rsc.org

Hydrolysis: The alkoxyborane is hydrolyzed during workup to liberate the final alcohol product. libretexts.org

The reactivity of borane complexes is influenced by the nature of the Lewis base it is complexed with. For instance, borane-dimethyl sulfide is considered more stable and less reactive than diborane (B8814927) (B₂H₆) or borane-tetrahydrofuran (B86392) (BH₃·THF), offering greater selectivity in reductions. orgsyn.org

This compound reagents can exhibit stereoselectivity in the reduction of chiral or prochiral carbonyl compounds. The stereochemical outcome of these reactions is influenced by steric and electronic factors in both the substrate and the reducing agent.

In the reduction of cyclic ketones, for example, the hydride is often delivered to the less sterically hindered face of the carbonyl group. The stereochemistry of the hydroboration of alkenes, a related reaction, is a well-studied example of the stereospecificity of borane reagents. The addition of the B-H bond across the double bond occurs in a syn fashion, meaning that the boron and hydrogen atoms add to the same face of the double bond. yale.edu Subsequent oxidation of the resulting organoborane to an alcohol proceeds with retention of stereochemistry. yale.edu

For instance, the hydroboration-oxidation of 1-methylcyclohexene yields trans-2-methylcyclohexanol (B1360119) exclusively, demonstrating the syn-addition of the B-H bond and the retention of configuration during oxidation. yale.edu While this example pertains to hydroboration, the principles of steric approach control are also relevant to the reduction of carbonyls with boron hydride sulfides. The bulky nature of the borane-dimethyl sulfide complex can enhance the diastereoselectivity of the reduction by favoring attack from the less hindered face of the substrate.

Hydride Shift Mechanisms in Carbonyl Reductions

Hydrogen Generation and Release Mechanisms from this compound Precursors

Boron hydride sulfides are being investigated for their potential in chemical hydrogen storage, a critical technology for a future hydrogen economy. These materials can release hydrogen gas through various chemical reactions.

In contrast, the reaction of lithium borohydride (B1222165) (LiBH₄) with sulfur also results in an exothermic release of gas, but in this case, the products include not only hydrogen (H₂) but also diborane (B₂H₆) and hydrogen sulfide (H₂S). rsc.org The hydrolysis of boron hydrides is another important pathway for hydrogen generation. acs.orgresearchgate.net This process is often an exothermic reaction. researchgate.netmobt3ath.com

The efficiency of hydrogen generation from boron hydride systems can be significantly enhanced through catalysis. Transition metal-based catalysts, including those containing cobalt and nickel, have been shown to be effective for the hydrolysis of boron hydrides. nih.govnih.gov

Recent research has explored the use of sulfur- and boron-containing polymers as photocatalysts for hydrogen evolution. mpg.deresearchgate.net These materials can absorb visible light and drive the production of hydrogen from water. The synergistic effect of co-doping graphitic carbon nitride with boron and sulfur has been shown to enhance photocatalytic activity for hydrogen generation. acs.org This is attributed to improved light absorption, charge separation, and an increased number of active sites. acs.org Furthermore, the presence of sulfur-containing salts during the preparation of cobalt-based catalysts can positively influence their activity in the hydrolysis of sodium borohydride for hydrogen production. nih.gov The development of efficient and cost-effective catalysts is crucial for the practical application of this compound systems in hydrogen storage and generation. nih.govnih.gov

Exothermic Reactions and Hydrogen Evolution Pathways

Substitution and Functionalization Reactions of this compound Frameworks

The boron-hydrogen and boron-sulfur bonds within this compound frameworks are amenable to substitution and functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties.

Substitution reactions on polyhedral boron hydrides can proceed through mechanisms analogous to aromatic electrophilic substitution or via nucleophilic attack. researchgate.net However, controlling the degree and specificity of substitution can be challenging. researchgate.net The reactivity of the B-H bonds can be modified by the introduction of substituents, which can either increase or decrease the electron density at the boron centers. researchgate.net

The functionalization of boron hydride clusters can lead to new materials with interesting optical and electronic properties. For example, the substitution of hydrogen atoms on the anti-B₁₈H₂₂ cluster with other groups can be achieved, opening up possibilities for creating novel luminescent materials. escholarship.org The reactivity of borane-dimethyl sulfide with various organic functional groups beyond carbonyls also highlights the versatility of this reagent in synthetic chemistry. organic-chemistry.org The ability to functionalize these frameworks is key to developing new catalysts, electronic materials, and therapeutic agents.

Reaction Kinetics and Thermochemistry of Boron-Sulfur-Hydrogen Systems

The study of reaction kinetics and thermochemistry within boron-sulfur-hydrogen (B-S-H) systems is fundamental to understanding the formation, stability, and reactivity of boron hydride sulfides. These parameters govern the feasibility, spontaneity, and rate of chemical transformations, which are critical for applications ranging from chemical hydrogen storage to the synthesis of novel sulfur-containing compounds.

Thermochemistry

The thermodynamic stability of compounds within the B-S-H system is a key determinant of reaction pathways and products. The monomeric this compound (HBS) in the gaseous state has been characterized, and its thermodynamic properties are well-documented. The standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and standard entropy (S°) provide a baseline for its stability.

The reactions involving metal borohydrides and sulfur are often highly exothermic. For instance, the thermal treatment of sodium borohydride with elemental sulfur results in a rapid, exothermic reaction that can release up to 700 J/g. This high exothermicity indicates a strong thermodynamic driving force for the reaction, which leads to the formation of various metal-boron-sulfur compounds and the release of hydrogen gas.

Computational studies have been instrumental in predicting the thermochemical parameters for many boron hydride species for which experimental data is scarce. researchgate.net High-level ab initio calculations provide reliable heats of formation for various borane anions and their salts, which are crucial for evaluating the thermodynamics of hydrogen release reactions. researchgate.net

Reaction Kinetics

The kinetics of reactions in the B-S-H system can vary dramatically depending on the reactants and conditions. The solid-state reaction between metal borohydrides and sulfur is noted to be exceptionally rapid, occurring at modest temperatures below 200°C. This fast kinetic profile is advantageous for applications requiring rapid gas generation.

In contrast, the kinetics of borohydride hydrolysis or methanolysis for hydrogen generation are highly dependent on catalysts, temperature, and reactant concentrations. mdpi.comresearchgate.net For instance, the hydrolysis of sodium borohydride is often described by pseudo-zero-order kinetics with respect to the borohydride concentration, implying that the reaction rate is independent of its concentration under certain conditions. researchgate.net The activation energy for such processes is a critical parameter, with values around 26-36 kJ/mol reported for catalyzed systems, indicating the energy barrier that must be overcome for the reaction to proceed. mdpi.comresearchgate.net

The rate-determining step in many reactions involving borohydrides is believed to be associated with the breaking of a B-H bond. nih.gov This is supported by observations that deuterated reactants require higher temperatures for similar reactions to occur. nih.gov The mechanism often involves the initial formation of a reactive intermediate, which then participates in subsequent, faster reaction steps. nih.gov

The reaction medium also plays a crucial role in the kinetics and can alter the reaction pathway entirely. The reaction between NaBH₄ and sulfur in a solvent like diglyme (B29089) or tetrahydrofuran (B95107) (THF) proceeds via a different mechanism than the thermal solid-state reaction, leading to the formation of specific soluble species like sodium trithioborate (NaBH₂S₃). cdnsciencepub.com This highlights the influence of solvent-mediated formation mechanisms on the kinetic products of the system.

Due to the complexity and often transient nature of intermediates, computational chemistry serves as a vital tool for elucidating reaction mechanisms and kinetic barriers within the B-S-H system. researchgate.net These theoretical approaches allow for the mapping of potential energy surfaces and the identification of transition states, providing insights that are often difficult to obtain experimentally.

Vi. Advanced Applications of Boron Hydride Sulfides in Chemical Science and Engineering

Materials Science Applications

The distinct characteristics of boron-sulfur-hydrogen compounds have led to their investigation in several areas of materials science, from energy solutions to advanced electronics. ontosight.ai

Solid-State Hydrogen Storage Systems Derived from Boron Hydride Sulfides

The quest for safe and efficient hydrogen storage has positioned boron-based materials as leading candidates due to their high hydrogen content. researchgate.netmdpi.com Boron hydrides, in particular, are extensively studied for this purpose. researchgate.netnih.gov

The interaction between metal borohydrides and sulfur presents a notable method for hydrogen generation. Research has shown that thermal treatment of mixtures containing metal borohydrides, such as sodium borohydride (B1222165) (NaBH₄), and elemental sulfur leads to highly exothermic reactions. rsc.orgrsc.org These rapid reactions occur at modest temperatures (below 200°C) and result in a significant and sudden release of hydrogen gas. rsc.orgrsc.org In the case of NaBH₄, the released hydrogen is pure, without detectable levels of toxic hydrogen sulfide (B99878) (H₂S) or volatile diborane (B8814927) (B₂H₆). rsc.orgrsc.org While the highly exothermic nature of these reactions makes them unsuitable for reversible hydrogen storage, they are highly interesting for single-use hydrogen generation systems where a large volume of gas is needed quickly. rsc.org

Theoretical studies also point to the potential of two-dimensional (2D) boron sulfide (BS) nanosheets for hydrogen storage applications. aip.org The unique electronic structures and high surface area of these nanomaterials make them promising candidates for future hydrogen storage technologies. aip.org

Hydrogen Release from Metal Borohydride-Sulfur Composites

| Composite System | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| LiBH₄-S | Heating to 140°C | Rapid release of H₂, B₂H₆, and H₂S with a strong exothermic event (700 J/g). | rsc.org |

| NaBH₄-S | Heating below 200°C | Sudden release of pure H₂ gas. | rsc.orgrsc.org |

| KBH₄-S | Heating to 180°C | Rapid reaction with H₂ and H₂S evolution. | rsc.org |

Catalytic Materials for Energy Conversion and Generation

Boron hydride sulfides and related compounds exhibit significant catalytic activity, particularly in reactions relevant to energy conversion. ontosight.ai Boron-containing materials, including boron sulfide, have been identified as efficient metal-free catalysts for converting CO₂ into valuable fuels. nih.gov

The borane-dimethyl sulfide complex (BH₃·S(CH₃)₂ or BMS) is a key reagent in the catalytic reduction of carbon dioxide. researchgate.net It serves as a hydride source in homogenous catalysis systems for the hydroboration of CO₂ under mild conditions, such as room temperature and atmospheric pressure. researchgate.net Furthermore, the presence of sulfur-containing salts, like sodium sulfate (B86663) or sodium sulfide, has been shown to significantly enhance the catalytic activity of cobalt-based catalysts used for hydrogen generation from sodium borohydride hydrolysis. acs.org This enhancement is attributed to the beneficial in-situ transformation of the catalyst precursor into more active Co-B alloys. acs.org

Precursors for Advanced Metal-Boron-Sulfur Materials

Boron hydride sulfides and their parent compounds are valuable precursors for synthesizing a variety of advanced materials. ontosight.aisamaterials.com The reaction between metal borohydrides and elemental sulfur is a direct route to an array of metal-boron-sulfur (M-B-S) compounds. rsc.orgrsc.org This method offers an alternative to traditional high-temperature synthesis from elemental mixtures. rsc.org

Similarly, boron sulfides (B₂S₃) are used as effective sulfurizing agents to create complex materials like chalcogenide perovskites. acs.orgnih.gov In a novel synthetic approach, boron sulfides formed in-situ react with metal oxides or carbonates to produce pure-phase crystalline chalcogenide perovskites such as BaZrS₃ and SrHfS₃. acs.orgnih.gov This method is advantageous because it uses chemically stable starting materials and proceeds at lower temperatures (as low as 600°C) and with shorter reaction times compared to other techniques. acs.orgnih.gov The high thermodynamic stability of the boron oxide (B₂O₃) byproduct drives the reaction, making boron sulfide an excellent "oxygen trap" and an efficient source of sulfur. nih.gov These sulfide materials are under investigation for applications in photovoltaics and solid electrolytes for all-solid-state batteries. nih.govacs.org

Doping Agents for Electronic and Optoelectronic Materials

Doping is a fundamental process in semiconductor manufacturing used to modify the electrical and optical properties of materials. wikipedia.org Boron is a well-known p-type dopant for silicon, the most common semiconductor. halbleiter.org In the context of boron-sulfur compounds, sulfur doping has been shown to be a powerful method for engineering the properties of boron-based materials, particularly hexagonal boron nitride (hBN). acs.orgnih.gov

Recent research demonstrates that substitutionally doping hBN monolayer films with sulfur atoms can significantly enhance their optoelectronic properties. acs.orgnih.gov Sulfur atoms preferentially substitute nitrogen sites in the hBN lattice. acs.org This doping narrows the material's bandgap by creating new energy levels, which in turn improves electrical conductivity and light absorption. acs.orgnih.gov A photodetector fabricated from a sulfur-doped hBN film exhibited a 50-fold increase in photocurrent and responsivity and an extended wavelength response. acs.orgnih.gov The conductivity of the hBN monolayer was increased by up to 1.5 times through sulfur doping. mdpi.comresearchgate.net This breakthrough opens new possibilities for using these materials in next-generation deep-UV optoelectronic devices. nih.govxjtu.edu.cn

Impact of Sulfur Doping on Hexagonal Boron Nitride (hBN)

| Property | Effect of Sulfur Doping | Quantitative Improvement | Reference |

|---|---|---|---|

| Conductivity | Increased | Up to 1.5 times higher than pristine hBN | acs.orgmdpi.comresearchgate.net |

| Bandgap | Narrowed | S 3p orbitals hybridize with B 2p orbitals, forming a new conduction band edge | acs.orgnih.gov |

| Photocurrent/Responsivity | Significantly Increased | ~50 times higher for light at 280 nm | acs.orgnih.gov |

| Wavelength Response | Extended | Extended from 260 nm to 280 nm | acs.orgnih.gov |

Applications in Synthetic Methodology Development

Beyond materials science, boron hydride sulfides, particularly borane-dimethyl sulfide, are foundational reagents in organic synthesis.

Development of Highly Selective and Stereoselective Reducing Agents

Borane-dimethyl sulfide (BMS) is a widely used complexed borane (B79455) reagent valued for its stability and solubility compared to other borane sources like diborane or borane-tetrahydrofuran (B86392) (BTHF). organic-chemistry.orgwikipedia.org It is a versatile reducing agent for a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, and nitriles. wikipedia.org

A key application of BMS is in asymmetric synthesis, specifically the stereoselective reduction of prochiral ketones to form optically active alcohols. organic-chemistry.orgacgpubs.org This is often achieved through the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction), where BMS is used in conjunction with a chiral oxazaborolidine catalyst. organic-chemistry.org The chiral catalyst directs the hydride delivery from the borane, leading to high enantioselectivity. organic-chemistry.org Research has demonstrated the successful use of BMS with various chiral auxiliaries, derived from natural products like diterpenes, to achieve excellent chemical yields (85-97%) and high enantioselectivities (up to 96% ee) in the reduction of different ketones. acgpubs.org

The selectivity of these reductions can be finely tuned. For instance, combining BMS with a catalytic amount of sodium borohydride creates a system that can selectively reduce α-hydroxy esters. researchgate.net While small reducing agents like borane-THF or sodium borohydride alone can show low selectivity or unwanted side reactions, modified systems and bulkier borohydrides like L-selectride are developed to achieve high stereocontrol in ketone reductions. dtic.milrsc.org

Enantioselective Reduction of Prochiral Ketones using Borane-Dimethyl Sulfide (BMS) with a Chiral Dioxaborolane Catalyst

| Substrate (Ketone) | Product (Alcohol) Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Acetophenone | 95 | 96 | acgpubs.org |

| Propiophenone | 92 | 94 | acgpubs.org |

| 4-Chloroacetophenone | 97 | 95 | acgpubs.org |

| 4-Methoxyacetophenone | 85 | 62 | acgpubs.org |

| 1-Acetonaphthone | 90 | 94 | acgpubs.org |

Catalytic Roles of Boron Sulfonic Acid Derivatives in Organic Synthesis

Boron sulfonic acid (BSA), also known as tris(hydrogensulfato)boron or boric trisulfuric anhydride (B1165640) B(HSO4)3, is a potent and versatile solid acid catalyst. jchemrev.comcivilica.com Its effectiveness stems from its nature as a trifunctional inorganic catalyst with strong Brønsted and Lewis acidic sites. jchemrev.comchemmethod.com This dual acidity allows it to efficiently catalyze a wide range of organic reactions, often under mild, solvent-free, or environmentally benign conditions. sphinxsai.comchemmethod.com The catalyst is typically prepared through the reaction of boric acid with chlorosulfonic acid, a process that is straightforward and clean as the main byproduct, HCl gas, is easily removed. sphinxsai.comsid.ir For improved handling and stability, BSA is frequently supported on silica (B1680970), forming silica boron sulfonic acid (SBSA). sphinxsai.comchemmethod.com

The catalytic utility of BSA and its derivatives is demonstrated in the synthesis of various heterocyclic compounds and other valuable organic molecules. jchemrev.com For instance, BSA has been effectively used to catalyze the Pechmann condensation for coumarin (B35378) synthesis, the formation of 1,5-benzodiazepines, and the synthesis of quinoxaline (B1680401) and benzimidazole (B57391) derivatives. jchemrev.comut.ac.ir These reactions often proceed at room temperature with high yields, showcasing the catalyst's efficiency. jchemrev.comchemmethod.com The use of solid acid catalysts like BSA offers several advantages, including ease of handling, reduced corrosion issues, and simpler, more environmentally friendly disposal compared to liquid acids. sphinxsai.com

Key Research Findings in BSA Catalysis:

Synthesis of 1,1-Diacetates: Silica-supported Boron Sulfonic Acid (SBSA) serves as an efficient catalyst for the protection of aldehydes as 1,1-diacetates, using acetic anhydride under solvent-free conditions at room temperature. jchemrev.com

Quinoxaline Synthesis: BSA supported on silica gel is an inexpensive, non-corrosive, and green catalyst for the condensation of aromatic o-diamines with 1,2-dicarbonyl compounds to produce quinoxalines in high yields and with short reaction times. chemmethod.comchemmethod.com

Coumarin Synthesis: SBSA effectively catalyzes the Pechmann condensation reaction between various phenols and ethyl acetoacetate (B1235776) under solvent-free thermal conditions to produce coumarin derivatives. sid.irut.ac.ir The catalyst demonstrates excellent reusability, maintaining its activity for at least six cycles. ut.ac.ir

Benzodiazepine and Benzimidazole Synthesis: BSA has been shown to be a useful catalyst for preparing 1,5-benzodiazepines and benzimidazole derivatives at room temperature, often in water, with high yields. jchemrev.com

Below is an interactive data table summarizing the catalytic applications of Boron Sulfonic Acid derivatives in various organic reactions.

| Product Synthesized | Reactants | Catalyst | Conditions | Key Advantages | Reference(s) |

| 1,1-Diacetates | Aldehydes, Acetic Anhydride | Silica-supported Boron Sulfonic Acid (SBSA) | Solvent-free, Room temperature | High yields, Green conditions | jchemrev.com |

| Quinoxaline Derivatives | Aryl 1,2-diamines, α-Diketones | Silica Boron Sulfonic Acid (SBSA) | Room temperature | High yields, Short reaction times, Recyclable catalyst | chemmethod.com |

| Coumarin Derivatives | Phenols, Ethyl Acetoacetate | Silica-supported Boron Sulfonic Acid (SBSA) | Solvent-free, 130 °C | High efficiency, Catalyst reusability, Green method | ut.ac.ir |

| 1,5-Benzodiazepines | o-Phenylenediamine, Ketones | Boron Sulfonic Acid (BSA) | Room temperature | Useful catalyst for heterocyclic synthesis | jchemrev.com |

| Benzimidazole Derivatives | 1,2-Phenylenediamine, Aldehydes | Boron Sulfonic Acid (BSA) | Room temperature, Water | High yields, Green synthesis | jchemrev.com |

Advanced Research Tools and Probes

In the realm of chemical biology, boronic acid and boronate-based molecules have been ingeniously developed as fluorescent probes for detecting and imaging biologically significant analytes, particularly reactive oxygen species (ROS) and other oxidants. frontiersin.orgnih.gov While the term "boron hydride sulfide" is not standard, the core reactive center of these probes is typically an arylboronic acid or a boronate ester. These probes are designed based on the oxidative deboronation reaction, where the C–B bond is chemoselectively cleaved by specific oxidants like hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), or hypochlorous acid (HOCl), converting the probe into a highly fluorescent phenolic product. frontiersin.orgnih.gov

The design strategy generally involves coupling a boronate group, which acts as the recognition site, to a fluorophore scaffold. nih.gov In its initial state, the probe is often weakly fluorescent due to quenching mechanisms like photoinduced electron transfer (PET). nih.gov The reaction with the target analyte removes the boronate group and eliminates the quenching effect, resulting in a "turn-on" fluorescent signal. nih.gov Researchers have developed a wide array of these probes with varying colors and properties by using different fluorescent platforms such as fluorescein, rhodamine, and coumarin. frontiersin.orgmdpi.com

Key Research Findings in Boronate Probe Development:

Hydrogen Peroxide (H₂O₂) Detection: A significant class of probes is designed for H₂O₂ detection. The mechanism involves the nucleophilic addition of H₂O₂ to the boron atom, followed by a 1,2-insertion and subsequent hydrolysis to yield a fluorescent phenol. nih.gov This strategy has been used to create probes like PG1 and PF2 for imaging H₂O₂ in living cells. frontiersin.orgnih.gov

Peroxynitrite (ONOO⁻) Detection: Arylboronates also react with peroxynitrite, a potent biological oxidant. frontiersin.orgmdpi.com Probes have been designed where the nucleophilic addition of ONOO⁻ to the boron center initiates a cleavage reaction, leading to fluorescence enhancement. frontiersin.orgmdpi.com

Selectivity and Versatility: The reactivity of the boronate group can be tuned to achieve selectivity for different oxidants. frontiersin.org These probes have proven to be invaluable tools in redox biology for studying the roles of ROS in various physiological and pathological processes. frontiersin.orgrsc.org

Bioimaging Applications: A major application of these probes is in fluorescence microscopy to visualize the spatial and temporal distribution of specific analytes within living cells and even in whole organisms like zebrafish. nih.govmdpi.com This allows for real-time monitoring of cellular processes and stress responses. mdpi.com

The table below provides examples of boronate-based fluorescent probes and their applications in chemical biology.

| Probe Name/Type | Fluorophore Scaffold | Target Analyte | Sensing Mechanism | Application | Reference(s) |

| PG1 | Tokyo Green | Hydrogen Peroxide (H₂O₂) | Oxidative deboronation, turn-on fluorescence | Imaging H₂O₂ in living systems | frontiersin.orgnih.gov |

| PC1 | Resorufin | Hydrogen Peroxide (H₂O₂) | Oxidative deboronation, turn-on fluorescence | Detection of H₂O₂ | frontiersin.org |

| DPB | N,O-chelated diphenylboron | Peroxynitrite (ONOO⁻) | Oxidative cleavage of pinacolphenylboronate | Tracking ONOO⁻ in living cells and zebrafish | mdpi.com |

| Boronate-Coumarin | 7-amino-4-methylcoumarin | Hydrogen Peroxide (H₂O₂) | Oxidative cleavage of boronate | Selective detection of H₂O₂ | frontiersin.org |

| Boronate-Rhodol | Rhodol | Hydrogen Peroxide (H₂O₂) | Oxidative deboronation, turn-on fluorescence | Imaging H₂O₂ in biological settings | frontiersin.org |

The effective use of boron compounds in catalysis and biology necessitates robust analytical methods for their detection and quantification in complex matrices like biological tissues, soil, and water. nih.govresearchgate.net A significant challenge is that techniques to quantitatively analyze for specific boron compounds in biological materials are generally unavailable. nih.gov Therefore, analysis typically focuses on determining the total boron content. nih.gov

Sample preparation is a critical first step and often involves digestion with hot acid or base, dry ashing, or microwave dissolution to break down the matrix and bring the boron into a solution suitable for analysis. nih.govborates.today The choice of method depends on the sample type and the required sensitivity. borates.today

Several advanced instrumental techniques are employed for boron determination:

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This is a common and reliable method for measuring total boron in various samples after digestion. nih.gov It is considered a method of choice for multielement analysis. nih.gov

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS offers higher sensitivity and is capable of isotopic analysis, which is crucial for tracer studies and for determining boron concentration via isotope dilution. nih.govresearchgate.netdergipark.org.tr This makes it a powerful tool for both quantification and mechanistic studies. researchgate.net

Fluorimetric and Colorimetric Methods: These spectrophotometric techniques rely on the reaction of boron with specific reagents (e.g., azomethine-H, curcumin, carminic acid, chromotropic acid) to produce a colored or fluorescent compound. researchgate.netdergipark.org.tr While less sensitive and more prone to interference than plasma-based methods, they provide a viable alternative when ICP instrumentation is not accessible. nih.govresearchgate.net

Neutron Activation Analysis (NAA): This is a non-destructive technique that measures the products (alpha particles and gamma photons) emitted after neutron capture by the ¹⁰B isotope. nih.gov It is particularly useful in medical applications like boron neutron capture therapy (BNCT) but is less common for routine analysis due to the need for a neutron source. nih.govresearchgate.net

The following table compares various analytical methods used for tracking boron species.

| Analytical Method | Principle | Sample Preparation | Key Advantages | Limitations | Reference(s) |

| ICP-AES | Measures atomic emission from boron atoms excited in argon plasma. | Acid/base digestion, ashing, microwave dissolution. | Robust, reliable, suitable for multielement analysis. | Moderate sensitivity, suffers from some interferences. | nih.govresearchgate.net |

| ICP-MS | Measures mass-to-charge ratio of boron ions generated in argon plasma. | Acid/base digestion, microwave dissolution. | High sensitivity, fast, small sample size, isotopic analysis capability. | Isobaric interferences, memory effects. | nih.govresearchgate.netresearchgate.net |

| Colorimetric/Fluorimetric | Measures absorbance or fluorescence of a boron-reagent complex. | Digestion, extraction. | Lower instrument cost, established procedures (e.g., azomethine-H). | Lower sensitivity, prone to chemical and matrix interferences. | nih.govresearchgate.netdergipark.org.tr |

| Neutron Activation Analysis (NAA) | Detects particles/photons from neutron capture by ¹⁰B. | Often non-destructive (intact samples). | Non-destructive, useful for specific medical applications (BNCT). | Requires a neutron source, time-consuming, not for low levels. | nih.govresearchgate.net |

Vii. Future Research Avenues and Interdisciplinary Outlooks in Boron Hydride Sulfide Chemistry

Discovery and Characterization of Novel Boron Hydride Sulfide (B99878) Frameworks